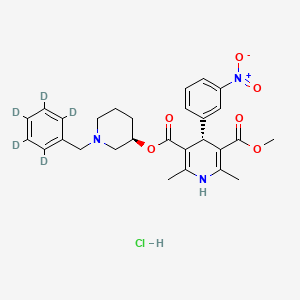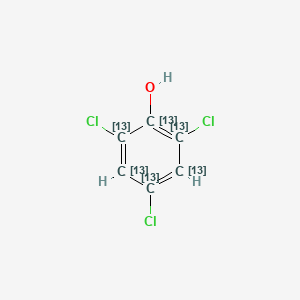![molecular formula C11H12ClN3S B589136 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 CAS No. 1329488-33-6](/img/structure/B589136.png)
7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated derivative of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole Deuterium is a stable isotope of hydrogen, and its incorporation into chemical compounds can significantly alter their physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 typically involves the deuteration of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole. The process generally includes the following steps:
Starting Material: The synthesis begins with 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole.
Deuteration: The compound is subjected to deuteration using deuterium gas (D2) or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.
Purification: The deuterated product is then purified using techniques such as chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and deuterium sources. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield products with additional oxygen-containing functional groups.
Reduction: Reduction can lead to the formation of more saturated compounds.
Substitution: Substitution reactions result in the replacement of specific functional groups with new ones.
Aplicaciones Científicas De Investigación
7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Biology: It is employed in biological research to investigate the effects of deuterium incorporation on biological systems.
Industry: The compound is used in the synthesis of deuterated drugs and other deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, metabolic stability, and overall pharmacokinetic profile. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole: The non-deuterated version of the compound.
3-(1-Piperazinyl)-1,2-benzisothiazole: A related compound with similar structural features.
Uniqueness
The uniqueness of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 lies in its deuterium incorporation, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the effects of deuterium on chemical and biological systems.
Propiedades
IUPAC Name |
7-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-9-3-1-2-8-10(9)16-14-11(8)15-6-4-13-5-7-15/h1-3,13H,4-7H2/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJKSAHZKIEDHU-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=C2C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=CC=C3Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)




![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)
